Iodozinc(1+);methylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodozinc(1+);methylbenzene typically involves the reaction of methylbenzene with zinc and iodine. One common method is the reaction of 4-methylphenylmagnesium bromide with zinc iodide in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is typically packaged under an inert atmosphere to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Iodozinc(1+);methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The methyl group attached to the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, nitric acid, and sulfuric acid are commonly used under controlled conditions to achieve substitution on the aromatic ring.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the aromatic ring or side chains.
Major Products Formed
Substitution Products: Halogenated, nitrated, or sulfonated derivatives of methylbenzene.
Oxidation Products: Benzoic acid or other carboxylic acids.
Reduction Products: Alkanes or partially hydrogenated aromatic compounds.
Scientific Research Applications
Iodozinc(1+);methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of iodozinc(1+);methylbenzene in chemical reactions involves the activation of the zinc-iodide bond, which facilitates the transfer of the methylbenzene moiety to other molecules. This activation is often achieved through coordination with transition metal catalysts, which enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc iodide: Similar to iodozinc(1+);methylbenzene but lacks the methyl group on the benzene ring.
Ethylzinc iodide: Contains an ethyl group instead of a methyl group attached to the benzene ring.
Methoxyphenylzinc iodide: Features a methoxy group on the benzene ring instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. The methyl group can participate in additional reactions, such as oxidation, which are not possible with phenylzinc iodide. This makes this compound a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
iodozinc(1+);methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYVTZJNNJZIA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Zn+]I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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